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Cat. No.: B181758 Get Quote

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: The crystal structure of N-(5-amino-2-methylphenyl)acetamide is not

publicly available in crystallographic databases as of the latest search. This guide will,

therefore, use the comprehensive, publicly available data for the closely related compound, N-

(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, as a detailed case study to

illustrate the principles and methodologies of crystal structure elucidation. The techniques and

data presentation are directly transferable to the analysis of similar small molecules.

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to

understanding a molecule's physicochemical properties, including its solubility, stability, and

biological activity. For drug development professionals and researchers, this information is

critical for structure-activity relationship (SAR) studies, rational drug design, and ensuring the

solid-state properties of an active pharmaceutical ingredient (API). This technical guide

provides an in-depth overview of the experimental and computational methods involved in

determining the crystal structure of N-aryl acetamides, using N-(2-amino-5-methylphenyl)-2-(5-

methyl-1H-pyrazol-3-yl)acetamide as a practical example.
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The crystallographic data provides a quantitative snapshot of the crystal lattice and the

molecule's geometry within it. The following tables summarize the key parameters for N-(2-

amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.[1][2][3]

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Chemical Formula C₁₃H₁₆N₄O

Formula Weight 244.29

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 10.3223 (4)

b (Å) 11.5284 (5)

c (Å) 11.1469 (5)

α (°) 90

β (°) 105.719 (2)

γ (°) 90

Volume (Å³) 1276.00 (9)

Z 4

Calculated Density (Mg m⁻³) 1.271

Absorption Coefficient (mm⁻¹) 0.713

F(000) 520

Crystal Size (mm) 0.15 x 0.14 x 0.10

Radiation Type Cu Kα (λ = 1.54184 Å)

θ range for data collection (°) 4.2 to 72.5

Reflections collected 10189

Independent reflections 2498 [R(int) = 0.026]

Goodness-of-fit on F² 1.05

Final R indices [I > 2σ(I)] R₁ = 0.038, wR₂ = 0.104

R indices (all data) R₁ = 0.041, wR₂ = 0.107
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Table 2: Hydrogen Bond Geometry (Å, °)

D—H···A D—H H···A D···A D—H···A

N1—H1B···O1ⁱ 0.91 2.13 3.0284 (19) 171

N2—H2A···N1ⁱⁱ 0.91 2.22 3.120 (2) 171

N4—H4···O1ⁱⁱⁱ 0.88 2.06 2.930 (2) 171

C2—H2···O1ⁱⁱⁱ 0.95 2.62 3.334 (2) 132

C11—

H11···Cg2ⁱᵛ
0.98 2.81 3.689 (2) 150

Symmetry codes:

(i) −x+1, −y+1,

−z+1; (ii) x, y, z;

(iii) −x+2, −y+1,

−z+1; (iv) x−1, y,

z. Cg2 is the

centroid of the

C1–C6 ring.

Experimental Protocols
The elucidation of a crystal structure is a multi-step process that begins with the synthesis and

crystallization of the compound, followed by X-ray diffraction analysis and structure solution.

The synthesis of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide was

achieved through the following procedure[1]:

Reaction: 2 grams (9.3 mmol) of (Z)-4-(2-oxopropylidene)-1,5-benzodiazepin-2-one and a

stoichiometric amount of hydrazine were refluxed in 40 mL of ethanol for 2 hours.

Isolation: The solvent volume was reduced to 20 mL by concentration, and the solution was

allowed to stand. The resulting precipitate was filtered off.

Recrystallization for Single Crystals: The crude product was first recrystallized from ethanol.

Single crystals suitable for X-ray diffraction were then obtained by recrystallization from
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methanol in the presence of MnCl₂·4H₂O. The solution was left at room temperature for 72

hours to allow for slow evaporation and crystal growth. The final yield was 70%.

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Data Collection: A suitable single crystal was mounted on a diffractometer. The crystal was

kept at a constant temperature (typically 100 or 150 K) to minimize thermal vibrations of the

atoms. X-ray diffraction data were collected using Cu Kα radiation.

Structure Solution and Refinement: The collected diffraction data was used to solve the

crystal structure using direct methods and refined by full-matrix least-squares on F².

Hydrogen atoms were placed in geometrically calculated positions and refined using a riding

model. The final model's quality was assessed by the R-factors, goodness-of-fit, and residual

electron density maps.

Visualizations
Diagrams are essential for visualizing complex workflows and relationships in crystallography.
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Crystal Structure Elucidation Workflow
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This comprehensive approach, from synthesis to computational analysis, provides the detailed

structural information necessary for advancing drug discovery and development projects. The

data and protocols presented serve as a robust framework for the elucidation of the crystal

structure of novel N-aryl acetamides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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